molecular formula C12H16N2O4 B554530 Cbz-D-2,4-Diaminobutyric acid CAS No. 70882-66-5

Cbz-D-2,4-Diaminobutyric acid

Cat. No. B554530
CAS RN: 70882-66-5
M. Wt: 252,27 g/mole
InChI Key: KXMSCBRTBLPGIN-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-D-2,4-Diaminobutyric acid is a molecule with the molecular formula C12H16N2O4 . It is a diamino acid that is butyric acid in which a hydrogen at position 2 and a hydrogen at position 4 are replaced by amino groups .


Synthesis Analysis

The synthesis of 2,4-diaminobutyric acid involves a process where the acidic solution is passed through Dowex-3 ion-exchange column twice to remove sulphuric acid and any unreacted glutamic acid completely . The eluate is then concentrated to obtain the 2,4-diaminobutyric acid or excess hydrochloric acid is added to ensure obtaining the dihydrochloride salt .


Molecular Structure Analysis

The molecular structure of Cbz-D-2,4-Diaminobutyric acid is represented by the molecular formula C12H16N2O4 . The average mass is 252.266 Da and the monoisotopic mass is 252.111008 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-diaminobutyric acid include a boiling point of 321.0±32.0 °C at 760 mmHg, vapour pressure of 0.0±1.5 mmHg at 25°C, enthalpy of vaporization of 61.9±6.0 kJ/mol, and flash point of 147.9±25.1 °C .

Scientific Research Applications

Inhibition of GABA Transaminase

Cbz-D-2,4-Diaminobutyric acid: acts as a non-competitive inhibitor of GABA transaminase . This enzyme is responsible for the conversion of GABA (gamma-aminobutyric acid) back to glutamate. By inhibiting this enzyme, the compound elevates GABA levels in the brain, which can be beneficial for research into treatments for conditions like epilepsy and anxiety disorders.

GABA Reuptake Inhibition

This compound also serves as a GABA reuptake inhibitor . It prevents the reabsorption of GABA into the presynaptic neuron, increasing its availability in the synaptic cleft. This action is significant for studying neurological disorders and developing potential therapeutic agents that modulate GABAergic transmission.

Peptide Synthesis

N-alpha-Cbz-D-2-4-diaminobutanoic acid: is used in peptide synthesis as a protected amino acid derivative . The Cbz (carbobenzyloxy) group protects the amino acid during the synthesis process, preventing uncontrolled reactions and ensuring the correct sequence and structure of the peptide being synthesized.

Neurotoxicity Studies

Due to its neurotoxic properties, Z-D-DAB-OH is used in neurotoxicity studies . Researchers can investigate the mechanisms of neurotoxicity and the protective effects of various compounds against such toxicity.

Anticonvulsant Research

The compound has shown anticonvulsant properties against picrotoxin, a compound that can induce convulsions . This makes it a valuable tool for researching new anticonvulsant drugs and understanding the pathways involved in convulsive disorders.

Enzyme Mechanism Elucidation

Cbz-D-2,4-Diaminobutyric acid: can be used to study the mechanisms of enzymes that interact with GABA or related neurotransmitters . By inhibiting specific enzymes, researchers can dissect their roles and interactions within various biochemical pathways.

Advanced Oxidation Processes

In environmental science, the ozonation of pharmaceuticals and their transformation products is a critical area of research. Studies involving the ozonation of compounds structurally related to Cbz-D-2,4-Diaminobutyric acid help in understanding the degradation mechanisms and the formation of by-products in advanced oxidation processes .

Proteomics Research

As a specialty product, Z-D-DAB-OH is utilized in proteomics research to study protein synthesis and modification . It aids in the investigation of post-translational modifications and the structure-function relationship of proteins.

Mechanism of Action

Safety and Hazards

The safety data sheet for 2,4-diaminobutyric acid suggests that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with skin or eyes, it should be washed off with soap and plenty of water .

properties

IUPAC Name

(2R)-4-amino-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c13-7-6-10(11(15)16)14-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMSCBRTBLPGIN-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427170
Record name Cbz-D-2,4-Diaminobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-Amino-2-(((benzyloxy)carbonyl)amino)butanoic acid

CAS RN

70882-66-5
Record name Cbz-D-2,4-Diaminobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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